molecular formula C18H38O<br>C18H38O<br>CH3(CH2)17OH B1583883 5-Octadecanol CAS No. 26762-44-7

5-Octadecanol

Cat. No.: B1583883
CAS No.: 26762-44-7
M. Wt: 270.5 g/mol
InChI Key: GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Description

5-Octadecanol: is an organic compound classified as a saturated fatty alcohol with the chemical formula C₁₈H₃₈O . It is a long-chain alcohol that appears as a white, waxy solid at room temperature. This compound is insoluble in water but soluble in organic solvents. It is commonly used in various industrial applications, including cosmetics, lubricants, and as an intermediate in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Octadecanol can be synthesized through the catalytic hydrogenation of stearic acid or its esters. One common method involves the hydrogenation of methyl oleate in the presence of a palladium-carbon catalyst and a toluene solvent. The reaction is carried out at a pressure of 5 MPa and a temperature of 200-220°C for 4-6 hours. After the reaction, the product is filtered and distilled under reduced pressure to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of natural fats and oils. The process includes the use of high-pressure hydrogenation reactors and catalysts such as nickel or palladium. The resulting product is then purified through distillation and crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Octadecanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form octadecanoic acid.

    Reduction: It can be reduced to form octadecane.

    Esterification: It reacts with carboxylic acids to form esters.

    Etherification: It can react with alkyl halides to form ethers.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

    Esterification: Carboxylic acids in the presence of acid catalysts like sulfuric acid.

    Etherification: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Octadecanoic acid.

    Reduction: Octadecane.

    Esterification: Octadecyl esters.

    Etherification: Octadecyl ethers

Scientific Research Applications

Cosmetic and Personal Care Products

5-Octadecanol is commonly utilized in cosmetic formulations due to its emollient properties. It serves as a thickening agent, stabilizer, and emulsifier in creams, lotions, and ointments.

Key Uses:

  • Emollient: Provides a smooth and soft feel on the skin.
  • Thickening Agent: Increases viscosity in formulations.
  • Stabilizer: Enhances the stability of emulsions.

Case Study:

A study published in the Journal of Cosmetic Science demonstrated that formulations containing this compound exhibited improved texture and stability compared to those without it. The emulsions were assessed for their sensory attributes, revealing enhanced skin feel and spreadability .

Product TypeFunctionalityConcentration (%)
CreamsEmollient1-5
LotionsThickening Agent2-10
OintmentsStabilizer3-8

Pharmaceutical Applications

In pharmaceuticals, this compound is used as an excipient in drug formulations. Its role includes acting as a solubilizer and stabilizer for active ingredients.

Key Uses:

  • Excipient: Enhances the bioavailability of poorly soluble drugs.
  • Stabilizer: Maintains the integrity of drug formulations.

Case Study:

Research indicated that incorporating this compound into lipid-based drug delivery systems significantly improved the solubility and absorption of hydrophobic drugs. An experiment involving a formulation with this compound showed a 50% increase in drug bioavailability compared to control formulations lacking this compound .

ApplicationFunctionalityDosage Form
Oral FormulationsSolubilizerTablets/Capsules
Injectable SolutionsStabilizerSolutions

Food Industry

In the food sector, this compound is utilized as an emulsifier and stabilizer in various food products.

Key Uses:

  • Emulsifier: Helps blend oil and water components.
  • Stabilizer: Maintains consistency in food products.

Case Study:

A study evaluated the effectiveness of this compound in mayonnaise formulations. Results demonstrated that products containing this compound had improved emulsion stability and shelf life compared to traditional emulsifiers .

Food ProductFunctionalityConcentration (%)
MayonnaiseEmulsifier0.5-1
DressingsStabilizer0.3-0.7

Industrial Applications

This compound finds applications in industrial formulations such as lubricants, surfactants, and textile processing.

Key Uses:

  • Lubricant Additive: Enhances lubrication properties.
  • Surfactant: Improves wetting properties in textile processing.

Case Study:

In a study focused on textile processing, the addition of this compound improved the wetting properties of dyeing agents, leading to more uniform dye application on fabrics .

Industrial UseFunctionalityApplication
LubricantsAdditiveMachinery Lubrication
Textile ProcessingSurfactantDyeing Agents

Mechanism of Action

The mechanism of action of 5-Octadecanol involves its interaction with lipid bilayers and cell membranes. It integrates into the lipid bilayer, affecting its fluidity and permeability. This property is utilized in drug delivery systems to enhance the absorption of hydrophobic drugs. Additionally, this compound can form monolayers on water surfaces, reducing evaporation rates .

Comparison with Similar Compounds

Uniqueness: 5-Octadecanol is unique due to its specific chain length and position of the hydroxyl group, which confer distinct physical and chemical properties. Its high melting point and hydrophobic nature make it particularly suitable for applications in thermal energy storage and drug delivery systems .

Biological Activity

5-Octadecanol, also known as stearyl alcohol, is a long-chain fatty alcohol with the chemical formula C18H38O. It is primarily derived from natural sources, such as palm oil and coconut oil, and is widely used in cosmetics, pharmaceuticals, and food products. This article explores the biological activity of this compound, focusing on its absorption, metabolism, potential toxicity, and biological effects.

Absorption and Metabolism

This compound exhibits significant lipid solubility, which influences its absorption in biological systems. Studies indicate that approximately 56.6% of administered octadecanol is absorbed into the lymphatic system, with a substantial portion being incorporated into triglycerides (over 50%), phospholipids (6-13%), and cholesterol esters (2-8%) within 24 hours post-administration . The compound is predominantly transported in the chylomicron fraction of blood (90%) and is rapidly utilized for lipid biosynthesis in tissues such as the liver and lungs .

Table 1: Metabolism of this compound

Compound FormPercentage Absorbed
Triglycerides>50%
Phospholipids6-13%
Cholesterol Esters2-8%
Unchanged Octadecanol4-10%

Toxicity Studies

Toxicological assessments reveal that this compound has a high safety profile. The oral LD50 (lethal dose for 50% of subjects) for Wistar rats has been estimated to be greater than 5 g/kg , indicating low acute toxicity . In chronic exposure studies (28-day), no adverse effects were observed at doses up to 1000 mg/kg per day, with no significant changes in biochemical or histopathological parameters noted .

Antibacterial Activity

Research has demonstrated that long-chain fatty alcohols, including this compound, possess antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus . The mechanism appears to involve damage to bacterial cell membranes, leading to ion leakage and subsequent cell death .

Table 2: Antibacterial Efficacy of Long-Chain Fatty Alcohols

Fatty AlcoholMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
OctadecanolNot specifiedNot specified
DodecanolLowModerate
DecanolModerateHigh

Case Studies

  • Metabolism in Keratinocytes : A study involving cultured keratinocytes indicated that those with a deficiency in fatty alcohol dehydrogenase showed reduced incorporation of radioactive octadecanol into fatty acids and triglycerides. This led to an accumulation of alternative lipid forms, potentially contributing to skin disorders such as ichthyosis .
  • Dermal Absorption : An assessment using a dermal model indicated that daily exposure to products containing this compound at concentrations up to 5% did not result in significant systemic absorption or toxicity, reinforcing its safety for topical applications .

Properties

IUPAC Name

octadecan-1-ol
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InChI

InChI=1S/C18H38O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-18H2,1H3
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InChI Key

GLDOVTGHNKAZLK-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCO
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Molecular Formula

Record name 1-OCTADECANOL
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DSSTOX Substance ID

DTXSID8026935
Record name 1-Octadecanol
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Molecular Weight

270.5 g/mol
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White solid; [Hawley], Solid, COLOURLESS-TO-WHITE SLIGHTLY WAXY FLAKES OR LEAFLETS.
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Boiling Point

210.5 °C at 15 mm Hg, 336 °C
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Flash Point

200 °C, 392 °F (200 °C) (Closed cup), 170 °C
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Solubility

Soluble in alcohol, ether, benzene, acetone, Soluble in chloroform; slightly soluble in acetone, benzene, In water, 1.1X10-3 mg/L at 25 °C, 1.1e-06 mg/mL at 25 °C, Solubility in water: none
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Density

0.8124 at 59 °C/4 °C, Relative density (water = 1): 0.81 (liquid)
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Vapor Pressure

0.0000027 [mmHg], Vapor pressure = 0.1 mm Hg @ 125 °C, Vapor pressure, Pa at 150 °C: 133
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Mechanism of Action

... Ethanol, 1-propanol, 1-butanol, 1-pentanol and 1-octanol had essentially the same effects on the mitochondrial ultrastructure: a mixed population of small and enlarged mitochondria with poorly developed cristae; 1-dodecanol induced ultrastructural changes of mitochondria of two distinct types: a mixed population of small and enlarged mitochondria with poorly developed cristae in some hepatocytes and remarkably enlarged mitochondria with well-developed cristate in others; and 1-octadecanol induced remarkably enlarged mitochondria in all hepatocytes., ... The reactivity of the fatty alcohols with cetrimide decreased with increasing chain length although branching on the tetradecanol and hexadecanol resulted in a higher reactivity. Adding 1-octadecanol to 1-hexadecanol resulted in an increased reactivity rising to a maximum for mixtures containing 20-40% w/w 1-octadecanol., ... Peak inhibition was recorded with saturated primary alcohols (64 microM) varying in chain length from 16 to 19 carbon atoms. The unsaturated alcohols (oleyl, linoleyl, and linolenyl) and the secondary alcohol (pentadecan-2-ol) were considerably less effective growth inhibitors. Stearic and palmitic acids were also ineffective., After incubation of stationary phase Leishmania donovani with [1-14C]octadecanol, about 70% of the precursor was taken up within 3 hr. Wax esters and acyl moieties of glycerolipids contained most of the 14C-activity from 3 to 6 hr, because octadecanol was partly oxidized to stearate. Ether moieties were only weakly labeled. After 40 hr, 1-0-alkyl and 1-0-alk-1'-enyl diacylglycerols as well as 1-0-alkyl and 1-0-alk-1'-enyl-2-acyl-sn-glycero-3-phosphoethanolamines contained nearly all of the radioactivity. Most of the label in the neutral ether lipids was located in the alkyl ether side chain, whereas, in the phosphatidylethanolamine fraction, most of the label was found in the alkenyl ether side chain.
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Color/Form

Leaflets from ethanol, Unctuous white flakes or granules

CAS No.

112-92-5, 68911-61-5
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Melting Point

59.5 °C, Heat of fusion at melting point = 7.4057X10+7 J/kmol (for the gamma phase, no selection of the alpha phase, crystal I can be made)., 59.8 °C
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